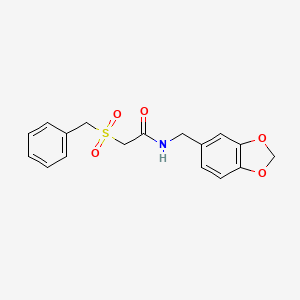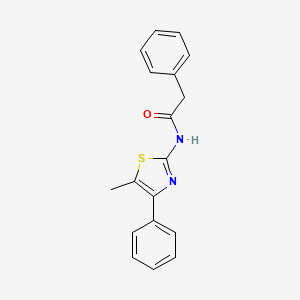
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as MPAA, is a thiazole derivative that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 by Zhang et al. using a simple and efficient method. Since then, several studies have been conducted to investigate its mechanism of action, physiological effects, and potential future applications.
作用機序
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease models, and inhibit the production of pro-inflammatory cytokines in inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide in lab experiments is its simple and efficient synthesis method, which allows for easy production in large quantities. Additionally, its potential therapeutic applications in various diseases make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide research, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved efficacy and specificity. Additionally, its potential applications in combination therapies and as a diagnostic tool for cancer and other diseases should be explored.
合成法
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with thiosemicarbazide and phenyl isothiocyanate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide in high yield and purity.
科学的研究の応用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has also been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-10-6-3-7-11-15)20-18(22-13)19-16(21)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJZFWIOOFMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


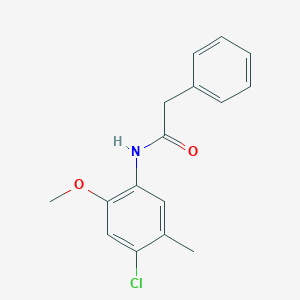

![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)
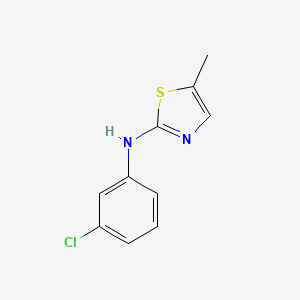
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
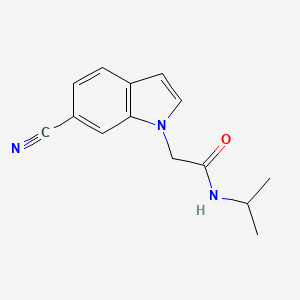
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)
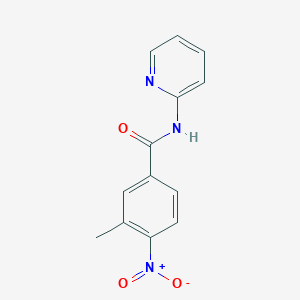
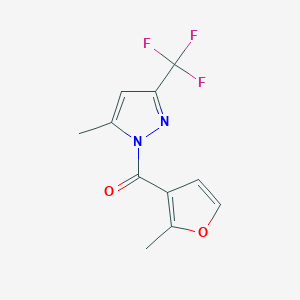
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)
